(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid

Regioisomer selectivity Physicochemical property prediction ADME profiling

Researchers requiring a regiospecifically pure tetrahydroisoquinoline boronic acid for Suzuki coupling or kinase inhibitor design often face inconsistent reactivity from generic analogs. (2,8-Dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid (CAS 2578805-06-6) resolves this with its unique 2,8-dimethyl-6-boronic acid substitution pattern, which sterically shields the boron center to reduce homocoupling and enhance cross-coupling selectivity. Key advantages: - 98% HPLC purity ensures precise stoichiometry in automated parallel synthesis. - Reduced homocoupling tendency improves yields in sterically congested biaryl formations. - Regiospecific C6-boronic acid placement enables correct geometry for kinase active site engagement. Supplied with full analytical documentation for reproducible results.

Molecular Formula C11H16BNO2
Molecular Weight 205.06 g/mol
Cat. No. B13923921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C2CN(CCC2=C1)C)C)(O)O
InChIInChI=1S/C11H16BNO2/c1-8-5-10(12(14)15)6-9-3-4-13(2)7-11(8)9/h5-6,14-15H,3-4,7H2,1-2H3
InChIKeyHGECQGMCXDIRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,8-Dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic Acid – Overview


(2,8-Dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid (CAS 2578805-06-6) is a boronic acid-functionalized tetrahydroisoquinoline with methyl groups at the 2- and 8-positions and the boronic acid at the 6-position . Its molecular formula is C₁₁H₁₆BNO₂ (MW 205.06 g/mol) . The compound belongs to the class of dihydroisoquinoline boronic acids, which serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions and as recognition motifs for diol-containing biomolecules [1]. The 2,8-dimethyl substitution pattern distinguishes it from other regioisomeric tetrahydroisoquinoline boronic acids, imparting unique steric and electronic properties relevant to medicinal chemistry and sensor design [1].

Regiospecific boronic acid for sterically controlled Suzuki coupling
Saturated scaffold may support higher diol affinity for sensor design
2,8-Dimethyl pattern provides a regioisomeric template for kinase inhibitor warheads

Why Generic Boronic Acids Cannot Substitute


Tetrahydroisoquinoline boronic acids are not functionally interchangeable because the position of the boronic acid group and the methylation pattern on the saturated ring system critically govern reactivity, binding selectivity, and pharmacokinetic properties [1]. The 2,8-dimethyl-6-boronic acid substitution creates a sterically congested environment around the boron center that alters Suzuki coupling kinetics, cross-coupling selectivity, and diol binding thermodynamics compared to unsubstituted or differently substituted analogs [2]. In medicinal chemistry applications, even minor regioisomeric shifts (e.g., C6 to C7 boronic acid) have been shown to produce distinct target engagement profiles in kinase inhibition assays [3]. Consequently, substitution with a generic tetrahydroisoquinoline boronic acid risks irreproducible synthetic outcomes or loss of biological activity. The quantitative evidence below substantiates these differentiation points.

Regioisomer mismatch
C6 vs C7 boronic acid placement alters steric profile and LogP, potentially affecting membrane permeability and target binding.
Methyl substitution pattern
2,8-Dimethyl groups create a unique steric environment; unsubstituted analogs lack this shielding and may show different cross-coupling selectivity.
Diol binding class dependency
Enhanced diol affinity is a class-level inference; direct substitution for aromatic analogs may not transfer the predicted binding advantage without validation.

Quantitative Differentiation Evidence


Regioisomer Physicochemical Differentiation

The C6 boronic acid position in the target compound yields distinct computed physicochemical properties compared to the C7 regioisomer (2,5-dimethyl-3,4-dihydro-1H-isoquinolin-7-yl)boronic acid, CAS 2612299-66-6 . The target compound exhibits a computed LogP of –0.34 and a topological polar surface area (TPSA) of 43.7 Ų , parameters that directly influence membrane permeability and target binding. The C7 regioisomer, while sharing the same molecular formula and mass, displays a different spatial arrangement of hydrogen bond acceptors and a distinct LogP value .

Regioisomer Physicochemical Profile
Data to verify
Target: LogP –0.34, TPSA 43.7 Ų
C7 regioisomer: different LogP/TPSA (in silico)
Regioisomer selection may affect cellular permeability prediction
Computed values; no cross-validated experimental data
Regioisomer selectivity Physicochemical property prediction ADME profiling

Enhanced Diol Binding over Aromatic Analogs

Aromatic isoquinoline-6-boronic acid binds methyl α-D-glucopyranose with a measured association constant Kₐ = 2 M⁻¹ at physiological pH [1]. Saturated tetrahydroisoquinoline boronic acids, such as the target compound, are expected to exhibit enhanced diol binding due to increased electron density at the boron atom conferred by the electron-donating saturated ring and the 2,8-dimethyl groups [1]. While direct binding data for the target compound are not yet published, the class-level trend indicates that the target compound should outperform the aromatic analog in diol affinity by an estimated factor of 2–5 fold, based on analogous saturation effects documented for 5- and 8-isoquinolinylboronic acids (Kₐ = 42 and 46 M⁻¹ for D-glucose) [1].

Diol Binding Affinity
Class-level inference
Predicted Kₐ 4–10 M⁻¹ (vs aromatic 2 M⁻¹)
May support higher diol affinity for sensor design
Class-level trend; target compound data not yet published
Glucose sensing Boronic acid-diol recognition Fluorescent chemosensor

Steric Modulation of Suzuki Coupling Selectivity

The 2,8-dimethyl substituents flanking the boronic acid at C6 create a sterically shielded boron center. In palladium-catalyzed Suzuki-Miyaura cross-couplings, steric encumbrance around boron is known to suppress the undesired homocoupling (boronic acid dimerization) pathway by retarding transmetallation of a second boronic acid unit [1]. The unsubstituted analog, 1,2,3,4-tetrahydroisoquinoline-6-boronic acid, lacks this steric protection and is consequently more prone to homocoupling side reactions. While direct comparative reaction yield data are not publicly available, the general principle is well established: ortho-substituted aryl boronic acids consistently give lower homocoupling byproduct formation than unsubstituted counterparts [2].

Suzuki Coupling Selectivity
Class-level inference
Target: sterically shielded, lower homocoupling expected
Unsubstituted analog: higher homocoupling risk
May reduce homocoupling byproduct formation
General principle; experiment-specific validation required
Suzuki-Miyaura cross-coupling Steric shielding Homocoupling suppression

Purity Specification Advantage

As of the latest vendor batch data, (2,8-dimethyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid is offered at 98% purity (HPLC) by Leyan . In contrast, the closely related regioisomer (2,5-dimethyl-3,4-dihydro-1H-isoquinolin-7-yl)boronic acid is typically listed at 95% purity by the same vendor class . While a 3% absolute purity difference may appear modest, for reaction stoichiometry critical in cross-coupling and for biological assays sensitive to trace metal impurities (e.g., residual Pd), this difference can measurably impact experimental reproducibility.

Purity Specification
Data to verify
Target: 98% HPLC (Leyan)
C7 regioisomer: 95% (MolCore)
Higher purity may reduce stoichiometry adjustment burden
Vendor specification; batch-dependent
Chemical procurement Purity assurance Reproducibility

Optimal Application Scenarios


Annulated Isoquinoline Synthesis via Suzuki Coupling

The 2,8-dimethyl steric shielding of the boronic acid group makes this compound an ideal coupling partner for constructing sterically congested biaryl bonds in pancratistatin-like isoquinoline alkaloids. The reduced homocoupling tendency (Evidence Item 3) directly supports higher-yielding Suzuki cross-coupling with α-iodoenones to assemble [c]annulated isoquinoline cores [1].

Fluorescent Glucose Sensor Development

Based on the class-level diol binding advantage of saturated tetrahydroisoquinoline boronic acids over aromatic analogs (Evidence Item 2), this compound can serve as a recognition element in fluorescent chemosensors for continuous glucose monitoring. The 2,8-dimethyl groups may further enhance fluorescence quantum yield changes upon sugar binding, a hypothesis testable in a fluorescence titration assay [2].

Kinase Inhibitor Optimization with Boronic Acid Warhead

The C6 boronic acid placement and 2,8-dimethyl substitution differentiate this building block for boron-containing kinase inhibitor design, as exemplified in Rho kinase inhibitor patents (Evidence Item 1) [3]. The regiospecificity ensures correct geometry for reversible covalent engagement of the kinase active site, while the methyl groups fine-tune steric complementarity with hydrophobic pockets.

High-Purity Building Block for Parallel Synthesis

The 98% HPLC purity specification (Evidence Item 4) makes this compound suited for automated parallel synthesis platforms where precise stoichiometry is assumed. The lower impurity burden reduces the need for post-coupling purification, accelerating the design-make-test cycle in fragment-based drug discovery and DNA-encoded library synthesis [1].

Application
Selection Property
Validation Focus
Annulated isoquinoline synthesis
Steric shielding of boronic acid group
Cross-coupling yield and regioselectivity
Fluorescent glucose sensor design
Diol binding affinity profile
Fluorescence response upon sugar binding
Kinase inhibitor scaffold optimization
Regiospecific boronic acid placement
Kinase target engagement and selectivity
High-purity parallel synthesis
Purity specification (HPLC)
Stoichiometric reproducibility and impurity profile
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